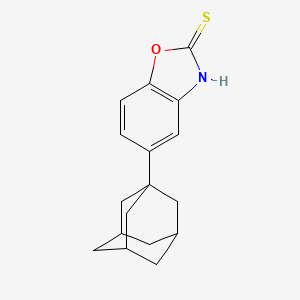

5-(1-Adamantyl)-1,3-benzoxazole-2-thiol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(1-adamantyl)-3H-1,3-benzoxazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NOS/c20-16-18-14-6-13(1-2-15(14)19-16)17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GULMIEWUVWLKCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)OC(=S)N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 1 Adamantyl 1,3 Benzoxazole 2 Thiol

Precursor Synthesis and Derivatization Strategies

The most convergent and widely applicable strategy for synthesizing 5-(1-Adamantyl)-1,3-benzoxazole-2-thiol relies on the preparation of a key intermediate: 4-(1-Adamantyl)-2-aminophenol. biosynth.com This precursor contains the adamantyl group at the correct position relative to the hydroxyl and amino functionalities, which are essential for the subsequent cyclization to form the benzoxazole (B165842) ring.

The synthesis of 4-(1-Adamantyl)-2-aminophenol typically begins with 2-aminophenol (B121084). Direct alkylation of 2-aminophenol can be challenging due to the presence of two nucleophilic groups (hydroxyl and amino) and the potential for side reactions. Therefore, a protection strategy is often employed. The amino group is more nucleophilic and can be selectively protected, for instance, through acetylation to form N-(2-hydroxyphenyl)acetamide.

This protected intermediate is then subjected to a Friedel-Crafts alkylation reaction to introduce the adamantyl group. masterorganicchemistry.com Using an adamantylating agent such as 1-bromoadamantane (B121549) or 1-adamantanol (B105290) in the presence of a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (e.g., sulfuric acid) facilitates the electrophilic substitution onto the electron-rich phenol (B47542) ring. wikipedia.org The hydroxyl group is a strong ortho-, para-director, and while the ortho position is sterically hindered by the acetamido group, the electrophilic attack of the bulky adamantyl carbocation preferentially occurs at the para position. The final step in the precursor synthesis is the deprotection of the amino group, typically via acid or base hydrolysis, to yield 4-(1-Adamantyl)-2-aminophenol. nih.govnih.gov

Table 1: Proposed Synthesis of Key Precursor 4-(1-Adamantyl)-2-aminophenol

| Step | Reaction | Reactants | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Protection | 2-Aminophenol | Acetic Anhydride, Pyridine | N-(2-hydroxyphenyl)acetamide |

| 2 | Friedel-Crafts Alkylation | N-(2-hydroxyphenyl)acetamide, 1-Adamantanol | Sulfuric Acid (H₂SO₄) | N-(5-(1-Adamantyl)-2-hydroxyphenyl)acetamide |

| 3 | Deprotection | N-(5-(1-Adamantyl)-2-hydroxyphenyl)acetamide | Aqueous HCl, Reflux | 4-(1-Adamantyl)-2-aminophenol |

Multi-Step Synthesis Pathways for the Benzoxazole Core

With the adamantylated precursor in hand, the focus shifts to the construction of the 1,3-benzoxazole-2-thiol (B7734307) ring system. This is typically achieved in a single, efficient step that involves the simultaneous formation of the oxazole (B20620) ring and the introduction of the thiol group.

The formation of the benzoxazole ring is a classic example of a cyclocondensation reaction. tandfonline.com In this context, the 4-(1-Adamantyl)-2-aminophenol precursor possesses the two necessary functional groups—an ortho-disposed amine and hydroxyl group—which react with a suitable one-carbon electrophile. nih.gov This intramolecular cyclization is a robust and high-yielding method for constructing the benzoxazole scaffold. organic-chemistry.orgijpbs.com A wide variety of reagents can facilitate this transformation, leading to different substituents at the 2-position of the benzoxazole ring. acs.orgnih.gov For the synthesis of the target molecule, the chosen reagent must also incorporate a sulfur atom to form the 2-thiol derivative.

The thiol group is introduced concurrently with the cyclization of the aminophenol precursor. This is accomplished by using a reagent that can act as a thiocarbonyl source. Several effective reagents are available for this transformation:

Carbon Disulfide (CS₂): The reaction of 4-(1-Adamantyl)-2-aminophenol with carbon disulfide in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as ethanol (B145695) is a common and effective method. sphinxsai.com The base deprotonates the hydroxyl and amino groups, which then attack the carbon disulfide, followed by cyclization and elimination to form the benzoxazole-2-thiolate salt, which is neutralized upon acidic workup.

Thiophosgene (CSCl₂): Thiophosgene is a highly reactive electrophile that can also be used for this cyclization. The reaction proceeds rapidly but requires careful handling due to the toxicity of the reagent.

Potassium Ethyl Xanthate: This reagent provides a safer alternative to carbon disulfide and thiophosgene. Upon heating with the aminophenol precursor, it decomposes to generate the necessary thiocarbonyl species for the cyclocondensation reaction.

Thiourea (B124793): In some methodologies, heating the aminophenol with thiourea can also lead to the formation of the benzoxazole-2-thiol, although this may require harsher conditions. nih.gov

These methods directly convert the precursor into the final target compound, this compound, which exists in tautomeric equilibrium with its thione form, 5-(1-adamantyl)-1,3-benzoxazol-2(3H)-one. sapub.org

Introduction of the 1-Adamantyl Moiety

An alternative synthetic strategy involves introducing the adamantyl group after the formation of the benzoxazole-2-thiol core. This approach starts with the synthesis of 1,3-benzoxazole-2-thiol from 2-aminophenol, followed by adamantylation. This route is less direct and may present challenges related to regioselectivity.

Table 2: Comparison of Synthetic Pathways

Modern synthetic organic chemistry offers powerful tools for C-C bond formation, including palladium-catalyzed cross-coupling reactions. nih.govyoutube.com A hypothetical, though less common, approach for introducing the adamantyl group could involve such a reaction. This would require a 5-halo-1,3-benzoxazole-2-thiol (e.g., 5-bromo-1,3-benzoxazole-2-thiol) as a substrate. This halogenated benzoxazole could then be coupled with an adamantyl-organometallic reagent, such as adamantylzinc chloride or an adamantylboronic acid derivative, using a suitable palladium catalyst and ligand system. researchgate.net

While highly effective for many substrates, the application of palladium-catalyzed coupling for introducing bulky tertiary alkyl groups like adamantyl can be challenging due to the propensity for β-hydride elimination in the organopalladium intermediate. However, since the adamantyl group has no β-hydrogens, this specific side reaction is avoided, making the approach theoretically feasible. This method offers a potential route for late-stage functionalization but would require significant optimization of reaction conditions, including the choice of catalyst, ligands, and the adamantyl-organometallic reagent. chemrxiv.org

Purification and Isolation Techniques in this compound Synthesis

Following the proposed synthesis, the isolation and purification of the target compound, this compound, would be critical to obtaining a product of high purity. The typical work-up for the reaction of a 2-aminophenol with carbon disulfide involves acidification of the reaction mixture to precipitate the crude product. This initial solid can then be collected by filtration.

For further purification, several standard techniques would be applicable:

Recrystallization: This is a primary method for purifying solid organic compounds. A suitable solvent or solvent system would be one in which the benzoxazole-2-thiol derivative is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the likely polarity of the product, solvents such as ethanol, methanol, or mixtures of ethanol and water could be effective. The process involves dissolving the crude product in a minimal amount of the hot solvent and allowing it to cool slowly, inducing the formation of crystals, while impurities remain in the mother liquor.

Column Chromatography: For more rigorous purification, or if recrystallization proves ineffective, silica (B1680970) gel column chromatography would be a viable option. A non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, would likely be employed. The separation is based on the differential adsorption of the compound and impurities onto the stationary phase (silica gel). The polarity of the eluent can be gradually increased to facilitate the elution of the desired product. The progress of the separation can be monitored by Thin-Layer Chromatography (TLC).

The final purity of the isolated this compound would be assessed using analytical techniques such as melting point determination, and spectroscopic methods like NMR and mass spectrometry.

Yield Optimization and Reaction Condition Analysis

Optimizing the yield and purity of this compound would involve a systematic analysis of various reaction parameters. The proposed reaction involves the cyclization of 4-(1-Adamantyl)-2-aminophenol with carbon disulfide in the presence of a base.

Key parameters for optimization would include:

Stoichiometry of Reactants: The molar ratio of 4-(1-Adamantyl)-2-aminophenol, carbon disulfide, and the base (e.g., potassium hydroxide) would be a critical factor. A slight excess of carbon disulfide and the base is often used to ensure complete conversion of the starting aminophenol.

Reaction Temperature: The temperature of the reaction can significantly influence the reaction rate and the formation of byproducts. The reaction is typically carried out at reflux temperature to ensure a sufficient reaction rate. However, a detailed study of the temperature profile could reveal an optimal temperature that maximizes the yield while minimizing degradation or side reactions.

Reaction Time: The duration of the reaction is another important parameter. The reaction progress would be monitored using an appropriate technique, such as TLC, to determine the point at which the consumption of the starting material is complete and the formation of the product is maximized.

Choice of Solvent and Base: While ethanolic potassium hydroxide is a common choice, other bases and solvent systems could be explored. For instance, using a higher boiling point solvent might allow for higher reaction temperatures, potentially reducing the reaction time. The nature of the base can also influence the reaction's efficiency.

A Design of Experiments (DoE) approach could be systematically employed to investigate the interplay of these different parameters and identify the optimal conditions for the synthesis of this compound.

Table of Reaction Parameters for Optimization

| Parameter | Range to be Investigated | Potential Impact on Yield and Purity |

| Molar Ratio (Aminophenol:CS₂:Base) | 1:1:1 to 1:1.5:2 | Affects reaction completion and potential for side reactions. |

| Temperature (°C) | Room Temperature to Reflux | Influences reaction rate and stability of reactants/products. |

| Reaction Time (hours) | 1 - 24 | Determines the extent of conversion. |

| Solvent | Ethanol, Methanol, Isopropanol | Affects solubility of reactants and reaction temperature. |

| Base | KOH, NaOH, Et₃N | Influences the deprotonation of the thiol intermediate. |

Structural Characterization and Elucidation Methodologies

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are instrumental in confirming the molecular structure of 5-(1-Adamantyl)-1,3-benzoxazole-2-thiol by probing the interactions of the molecule with electromagnetic radiation. Each technique provides unique insights into the compound's connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Assignment of Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence of its structure.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the adamantyl cage and the benzoxazole (B165842) core. The adamantyl group typically shows characteristic multiplets in the aliphatic region. The protons on the benzoxazole ring would appear in the aromatic region of the spectrum. researchgate.net The integration of these signals would correspond to the number of protons in each chemical environment.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The spectrum would display resonances for the quaternary and methine carbons of the adamantyl group, as well as for the aromatic and heterocyclic carbons of the benzoxazole-2-thiol moiety. dergipark.org.tr

Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| ~1.70 - 2.10 | m | Adamantyl protons |

| ~7.00 - 7.50 | m | Aromatic protons (benzoxazole ring) |

Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~28 - 40 | Adamantyl carbons |

| ~110 - 150 | Aromatic carbons (benzoxazole ring) |

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Key expected vibrational frequencies include the stretching of the N-H bond (in the thione tautomer), C-H bonds of the aromatic and adamantyl groups, the C=N bond of the benzoxazole ring, and the C=S bond of the thiol/thione group. mdpi.comnih.gov The presence of a broad band in the region of 3100-3300 cm⁻¹ could indicate N-H stretching, while sharp peaks around 2800-3000 cm⁻¹ would correspond to aliphatic C-H stretching of the adamantyl group. mdpi.com Aromatic C-H stretching would appear above 3000 cm⁻¹. The C=N stretching vibration is typically observed in the 1600-1650 cm⁻¹ region. mdpi.com

Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration |

|---|---|

| ~3100 - 3300 | N-H stretch (thione form) |

| ~2850 - 2950 | Aliphatic C-H stretch (adamantyl) |

| ~1620 | C=N stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzoxazole aromatic system. researchgate.net Aromatic compounds typically exhibit π → π* transitions, and the presence of heteroatoms allows for n → π* transitions. grafiati.com The specific wavelengths of maximum absorbance (λmax) can be influenced by the solvent and the substitution pattern on the aromatic ring. researchgate.net

Expected UV-Vis Absorption Data for this compound

| λmax (nm) | Electronic Transition |

|---|---|

| ~215 - 230 | π → π* |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. nih.gov In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight.

The fragmentation pattern would likely involve the loss of the adamantyl group, which is a stable carbocation, leading to a prominent peak at m/z 135. researchgate.net Other fragments could arise from the cleavage of the benzoxazole ring. researchgate.net High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula.

Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment |

|---|---|

| [M]⁺ | Molecular ion |

| [M - 135]⁺ | Loss of adamantyl group |

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure of this compound. mdpi.comresearchgate.net The resulting crystal structure would also reveal information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state. researchgate.net

Crystallization Techniques for this compound

Obtaining a single crystal of sufficient quality is a prerequisite for X-ray diffraction analysis. Several crystallization techniques can be employed for small organic molecules like this compound. A common method is slow evaporation of a solvent in which the compound has moderate solubility. mdpi.com A saturated solution of the compound is prepared and left undisturbed, allowing the solvent to evaporate slowly, which can lead to the formation of well-ordered crystals. mdpi.com

Another technique is vapor diffusion, where a solution of the compound is placed in a sealed container with a second solvent (the precipitant) in which the compound is insoluble but the first solvent is miscible. The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth. Temperature variation, either slow cooling of a saturated solution or maintaining a temperature gradient, can also be used to induce crystallization. mdpi.com

Common Crystallization Methods

| Technique | Description |

|---|---|

| Slow Evaporation | A solution of the compound is allowed to slowly evaporate, increasing the concentration and leading to crystallization. mdpi.com |

| Vapor Diffusion | A precipitant vapor slowly diffuses into a solution of the compound, reducing its solubility and causing crystallization. |

Table of Compounds Mentioned

| Compound Name |

|---|

Analysis of Crystal Packing and Intermolecular Interactions

While specific crystallographic data for this compound is not publicly available, the analysis of closely related adamantane-containing heterocyclic compounds provides a strong basis for understanding its potential crystal packing and intermolecular interactions. The bulky, lipophilic adamantyl cage, combined with the hydrogen-bonding capabilities of the thiol group and the aromatic benzoxazole core, dictates a complex interplay of non-covalent forces that govern the supramolecular assembly in the solid state.

Studies on similar adamantane (B196018) derivatives reveal that crystal packing is often dominated by van der Waals forces, driven by the large surface area of the adamantyl group. semanticscholar.orgnih.gov This moiety's shape promotes efficient space-filling, leading to densely packed structures. Furthermore, the presence of the thiol group introduces the possibility of hydrogen bonding, a key factor in the crystal engineering of many organic molecules. In analogous structures, N-H···S and C-H···S hydrogen bonds are commonly observed, forming dimers or extended networks that contribute to the stability of the crystal lattice. researchgate.netrsc.org

The benzoxazole ring system can participate in π-π stacking interactions, further stabilizing the crystal structure. The planarity of the benzoxazole core allows for face-to-face or offset stacking arrangements with neighboring molecules. The interplay between the bulky adamantyl group and the planar benzoxazole moiety likely results in a packing arrangement that maximizes van der Waals contacts while accommodating hydrogen bonding and potential π-π interactions. The analysis of adamantane-substituted N-Mannich bases, for instance, has shown the presence of C-H···F hydrogen bonds and C-H···π interactions, which create complex three-dimensional networks. nih.gov

A hypothetical representation of the types of intermolecular interactions that could be expected in the crystal structure of this compound is presented in the table below, based on data from analogous compounds.

Table 1: Potential Intermolecular Interactions in this compound Based on Analogous Structures

| Interaction Type | Donor | Acceptor | Potential Distance (Å) | Geometry |

|---|---|---|---|---|

| Hydrogen Bond | N-H (thiol tautomer) | S (thiol) | 2.2 - 2.8 | Linear to slightly bent |

| Hydrogen Bond | C-H (adamantyl) | S (thiol) | 2.7 - 3.2 | Variable |

| Hydrogen Bond | C-H (benzoxazole) | O (benzoxazole) | 2.4 - 2.9 | Variable |

| π-π Stacking | Benzoxazole ring | Benzoxazole ring | 3.3 - 3.8 | Parallel-displaced |

| van der Waals | Adamantyl group | Adamantyl group | > 3.5 | Isotropic |

Chromatographic Methods for Purity Assessment and Component Separation

Chromatographic techniques are indispensable for the assessment of purity and the separation of components in the synthesis of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for determining the purity of non-volatile organic compounds like this compound. The technique separates components based on their differential partitioning between a stationary phase and a mobile phase. For a compound with the structural features of this compound, a reversed-phase HPLC method is typically the most suitable approach.

In this mode, a nonpolar stationary phase, such as a C18 or C8 silica (B1680970) gel, is used in conjunction with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The high lipophilicity of the adamantyl group would lead to strong retention on a reversed-phase column, allowing for excellent separation from more polar impurities. The benzoxazole moiety provides a chromophore that allows for detection using a UV detector, typically in the range of 254-320 nm. The thiol group can also be specifically targeted for detection using electrochemical or fluorescence detectors after derivatization. nih.govresearchgate.net

A generalized set of HPLC conditions for the analysis of a compound similar to this compound is provided in the table below.

Table 2: Representative HPLC Parameters for the Analysis of Adamantyl-Benzoxazole Derivatives

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |

| Gradient | 50% to 95% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

GC-MS is a powerful technique for the identification and quantification of volatile byproducts that may be present from the synthesis of this compound. This method separates volatile compounds in the gas phase based on their boiling points and interactions with a stationary phase, followed by detection and identification using mass spectrometry.

Due to the relatively low volatility of the target compound itself, GC-MS is more suited for analyzing lower molecular weight starting materials or side-products. The mass spectrometer fragments the eluting compounds in a reproducible manner, generating a unique mass spectrum that acts as a chemical fingerprint for identification. The fragmentation of the adamantyl cage is a characteristic feature in the mass spectra of adamantane derivatives, often showing a prominent ion at m/z 135, corresponding to the adamantyl cation. nih.govresearchgate.net The benzoxazole-thiol portion of the molecule would also produce a distinct fragmentation pattern.

The table below outlines typical GC-MS parameters that could be employed for the analysis of volatile impurities in a sample of this compound.

Table 3: General GC-MS Conditions for the Analysis of Volatile Byproducts in the Synthesis of Adamantyl Derivatives

| Parameter | Condition |

|---|---|

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 10 min |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

Theoretical and Computational Studies of 5 1 Adamantyl 1,3 Benzoxazole 2 Thiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and inherent properties of a molecule from first principles. These methods would provide deep insights into the stability, reactivity, and electronic characteristics of 5-(1-Adamantyl)-1,3-benzoxazole-2-thiol.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a variety of molecular properties. For this compound, a DFT analysis would typically be performed using a basis set such as 6-311++G(d,p) to obtain optimized molecular geometry and predict its reactivity.

Key parameters derived from DFT calculations include:

Total Energy: Indicates the stability of the molecule.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, chemical potential, and electrophilicity index can be calculated to predict the molecule's reactivity. A higher chemical hardness, for instance, suggests greater stability and lower reactivity.

These calculations would elucidate the most stable three-dimensional arrangement of the atoms and highlight the regions of the molecule that are most likely to engage in chemical reactions.

Molecular Orbital Analysis of HOMO-LUMO Gaps and Charge Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive.

For this compound, an FMO analysis would map the distribution of these orbitals across the molecule. It would be expected that the electron density of the HOMO is localized on the electron-rich benzoxazole-2-thiol moiety, while the LUMO might be distributed across the benzoxazole (B165842) ring system.

A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the charge distribution. This map uses a color scale to indicate electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, providing a guide to how the molecule would interact with other charged species.

Hypothetical DFT and FMO Data for this compound This table illustrates the type of data that would be generated from quantum chemical calculations. The values are not based on actual experimental or computational results.

| Parameter | Hypothetical Value |

|---|---|

| EHOMO | -6.5 eV |

| ELUMO | -1.8 eV |

| Energy Gap (ΔE) | 4.7 eV |

| Chemical Hardness (η) | 2.35 eV |

| Chemical Potential (μ) | -4.15 eV |

| Electrophilicity Index (ω) | 3.67 eV |

| Dipole Moment | 3.2 D |

Molecular Docking and Dynamics Simulations

These computational techniques are essential for studying how a molecule like this compound might interact with biological targets, such as proteins or enzymes.

Prediction of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). This technique is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

A docking study of this compound would involve:

Obtaining the 3D structure of a relevant biological target.

Placing the this compound molecule into the active site of the target protein.

Using a scoring function to evaluate and rank the different binding poses based on their predicted binding affinity (e.g., in kcal/mol).

The results would identify the most likely binding mode and highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the adamantyl group, the benzoxazole ring, or the thiol group and the amino acid residues of the target protein.

Conformational Analysis and Energy Landscapes

While docking provides a static picture of the interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding.

An MD simulation of this compound bound to a target would reveal:

Stability of the complex: By monitoring parameters like the root-mean-square deviation (RMSD) over the simulation time.

Flexibility of the ligand and protein: Identifying which parts of the molecule and the active site are rigid or flexible.

Energy Landscapes: Plotting the potential energy of the system over time can reveal the most stable conformational states of the complex.

This analysis provides a more realistic representation of the binding event and helps to validate the results obtained from molecular docking.

Illustrative Molecular Docking Results This table is a hypothetical example of what a molecular docking study might reveal for this compound against a protein target.

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -8.5 | Leu83, Val91 | Hydrophobic (Adamantyl) |

| Lys65 | Hydrogen Bond (Thiol) | ||

| Phe165 | π-π Stacking (Benzoxazole) | ||

| Hypothetical Protease B | -7.9 | Trp215 | Hydrophobic (Adamantyl) |

| Asp102 | Hydrogen Bond (Benzoxazole-N) | ||

| Cys25 | Covalent (Thiol) |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.

A QSAR study involving this compound would require a dataset of structurally similar compounds with experimentally measured biological activities (e.g., enzyme inhibition). The process would involve:

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, electronic properties, size, shape) is calculated.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model could then be used to predict the activity of new, unsynthesized derivatives of this compound. The model would also provide insights into which structural features are most important for the desired activity. For example, a QSAR model might indicate that increasing the bulkiness of the substituent at a certain position (like the adamantyl group) or modifying the electronic properties of the benzoxazole ring could enhance or diminish the biological effect. This information is invaluable for guiding the design of more potent and selective molecules.

Descriptor Generation for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. A critical first step in developing a robust QSAR model is the generation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For analogs of this compound, a variety of descriptors can be calculated to capture their physicochemical, electronic, and steric properties.

These descriptors are typically categorized into several classes:

1D Descriptors: These are derived directly from the molecular formula and include properties like molecular weight, atom count, and bond count.

2D Descriptors: These are calculated from the 2D representation of the molecule and encompass a wide range of indices. Topological descriptors, for instance, describe the atomic connectivity within the molecule. Examples include the Balaban J index and Kier & Fletcher shape indices, which quantify aspects of molecular size, shape, and branching. researchgate.net Other 2D descriptors include counts of specific structural features, such as hydrogen bond donors and acceptors.

3D Descriptors: These descriptors are calculated from the 3D coordinates of the molecule and provide information about its spatial arrangement. They include steric parameters, surface area, and volume. For QSAR studies involving specific receptor interactions, 3D descriptors are particularly crucial.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations, often using Density Functional Theory (DFT). They provide detailed information about the electronic properties of the molecule. Key quantum chemical descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and electronic energy. nih.gov These descriptors are vital for understanding molecular reactivity and interaction capabilities.

For a series of this compound analogs, where substitutions might be made on the benzoxazole ring or the adamantyl cage, these descriptors would capture the subtle electronic and steric changes that influence biological activity. imrpress.com

Below is an interactive table showcasing a representative set of molecular descriptors that would be calculated for a QSAR study of this compound analogs.

| Descriptor Type | Descriptor Name | Symbol | Description | Relevance |

| 1D | Molecular Weight | MW | The sum of the atomic weights of all atoms in a molecule. | Influences transport and distribution properties. |

| 2D | Balaban J Index | J | A topological index that considers the distance sum connectivity of the molecular graph. | Relates to molecular shape and branching. |

| 2D | Kier's Shape Index (kappa 1) | κ₁ | Describes the atom count in the molecular path of length 1. | Quantifies molecular shape and flexibility. |

| 3D | Molecular Surface Area | MSA | The total surface area of the molecule. | Important for solubility and receptor binding. |

| Quantum | HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons. |

| Quantum | LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons. |

| Quantum | Dipole Moment | µ | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular interactions. |

| Physicochemical | LogP | LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | A measure of hydrophobicity. |

Statistical Methods in QSAR Model Development

Once a comprehensive set of molecular descriptors has been generated for a series of compounds, the next step in QSAR model development is to employ statistical methods to find a correlation between these descriptors and the observed biological activity. The goal is to create a predictive model that can estimate the activity of new, unsynthesized compounds.

Several statistical techniques are commonly used in QSAR studies. For benzoxazole and adamantyl derivatives, methods like Multiple Linear Regression (MLR) and more advanced 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently applied. mdpi.comnih.gov

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. unicamp.br The process involves aligning the molecules in the dataset, placing them in a 3D grid, and calculating the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between each molecule and a probe atom at each grid point. nih.gov These interaction energies serve as the independent variables in a Partial Least Squares (PLS) regression analysis to build the QSAR model. unicamp.br The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com For instance, a CoMFA study on adamantyl derivatives might reveal that bulky, electropositive groups in a specific region enhance inhibitory activity. mdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov CoMSIA uses a Gaussian-type distance dependence for calculating the similarity indices, which avoids the singularities at atomic positions that can occur in CoMFA. unicamp.br This often leads to more interpretable contour maps. A CoMSIA model for a series of benzoxazole derivatives could delineate specific regions where adding a hydrogen bond donor would be favorable for activity.

The statistical quality of the generated QSAR models is assessed using several parameters:

q² (cross-validated correlation coefficient): This is a measure of the predictive power of the model, determined through methods like leave-one-out cross-validation. A q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov

r² (non-cross-validated correlation coefficient): This measures the goodness of fit of the model to the training set data. A high r² value (close to 1.0) indicates a strong correlation. nih.gov

External Validation: The model's true predictive ability is often tested using an external set of compounds that were not used in the model's development.

The table below summarizes the key aspects of these statistical methods.

| Statistical Method | Principle | Key Fields/Descriptors | Output |

| CoMFA | Correlates biological activity with 3D steric and electrostatic fields. | Steric (Lennard-Jones), Electrostatic (Coulomb). | Statistical model (q², r²), 3D contour maps showing favorable/unfavorable regions. |

| CoMSIA | Correlates biological activity with similarity indices based on multiple physicochemical fields. | Steric, Electrostatic, Hydrophobic, H-bond Donor, H-bond Acceptor. | Statistical model (q², r²), more detailed 3D contour maps for multiple properties. |

In Silico Prediction of Spectroscopic Parameters and Reactivity Pathways

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting a wide range of molecular properties, including spectroscopic parameters and chemical reactivity, without the need for laboratory experiments. nih.gov

For this compound, DFT calculations can be employed to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method. nih.gov In this approach, the molecular structure is first optimized to its lowest energy conformation using a selected DFT functional and basis set. Subsequently, the magnetic shielding tensors for each nucleus are calculated. These values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. nih.gov Comparative studies on benzoxazoles have shown a good correlation between DFT-calculated and experimentally observed chemical shifts. nih.gov

Similarly, vibrational frequencies corresponding to IR spectra can be calculated. After geometry optimization, a frequency calculation is performed, which yields the vibrational modes of the molecule and their corresponding intensities. These theoretical frequencies can then be compared to experimental IR spectra to aid in the assignment of spectral bands.

Beyond spectroscopy, DFT is instrumental in exploring the chemical reactivity of this compound. Frontier Molecular Orbital (FMO) theory is a key concept in this context. The energies and spatial distributions of the HOMO and LUMO provide critical information about the molecule's reactivity. nih.gov

The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile.

The LUMO represents the region where an electron is most likely to be accepted in a reaction with a nucleophile.

The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecular surface. These maps highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing a visual guide to where the molecule is most likely to engage in electrostatic interactions. nih.gov Computational studies on the benzoxazole-2-thiol core have utilized these methods to understand its electronic structure and conformational preferences. nih.gov By applying these computational techniques, researchers can predict potential sites of reaction and explore plausible reaction mechanisms involving this compound.

The following table outlines the computational methods and the parameters they can predict for the target compound.

| Computational Method | Predicted Parameter | Application |

| DFT Geometry Optimization | Minimum energy conformation, bond lengths, bond angles. | Provides the foundational structure for all other calculations. |

| GIAO (within DFT) | 1H and 13C NMR chemical shifts. | Aids in the interpretation and assignment of experimental NMR spectra. |

| DFT Frequency Calculation | Vibrational frequencies and IR intensities. | Helps in assigning bands in experimental IR spectra. |

| FMO Analysis (DFT) | HOMO/LUMO energies and distributions, energy gap. | Predicts kinetic stability and sites for nucleophilic/electrophilic attack. |

| MEP Mapping (DFT) | Molecular Electrostatic Potential surface. | Visualizes charge distribution and predicts sites for intermolecular interactions. |

Based on the conducted research, there is currently no publicly available scientific literature detailing the investigation of molecular interactions and biological target engagement specifically for the chemical compound “this compound”.

Therefore, it is not possible to provide information on the following topics as they relate to this specific compound:

Enzyme Inhibition Studies at the Molecular Level: No data was found regarding the kinetic analysis of enzyme-ligand interactions or the identification of specific enzyme targets such as protein kinases or proteases for this compound.

Receptor Binding Profiling and Ligand-Receptor Complex Formation: Information on binding affinity determination through methods like equilibrium dialysis or radioligand assays, as well as any potential allosteric modulation mechanisms, is not available in the public domain for this compound.

Cellular Mechanism of Action Studies (Non-Clinical): There are no published non-clinical studies that elucidate the cellular mechanism of action for this compound.

While research exists on various derivatives of adamantane (B196018) and benzoxazole, the specific data required to populate the requested article outline for this compound has not been published in the sources accessed.

Investigation of Molecular Interactions and Biological Target Engagement

Antiviral Mechanisms of Action (Non-Clinical)

Viral Enzyme Inhibition (e.g., reverse transcriptase, protease)The potential for 5-(1-Adamantyl)-1,3-benzoxazole-2-thiol to inhibit viral enzymes such as reverse transcriptase or protease has not been reported in any available research.

Based on a comprehensive review of available scientific literature, there is no specific research data on the antiviral activity of the chemical compound This compound , specifically concerning its interference with viral entry or replication cycles.

Therefore, it is not possible to provide the detailed research findings and data tables as requested in the article outline for section "5.5.2. Interference with Viral Entry or Replication Cycles." The strict adherence to the specified compound and content outline cannot be fulfilled due to the absence of published research on this particular molecule's antiviral properties.

Structure Activity Relationship Sar Studies of 5 1 Adamantyl 1,3 Benzoxazole 2 Thiol Derivatives

Systematic Structural Modifications of the Benzoxazole (B165842) Ring

The benzoxazole scaffold is a privileged structure in medicinal chemistry, and modifications to this ring system can significantly influence biological activity. nih.govresearchgate.net For derivatives of 5-(1-Adamantyl)-1,3-benzoxazole-2-thiol, substitutions on the benzene (B151609) ring are crucial. Research on related benzoxazole derivatives has shown that the position and nature of substituents are vital for activity. nih.gov Specifically, positions 5 and 7 are common targets for modification.

Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the entire molecule, affecting its interaction with biological targets. For instance, the introduction of a nitro group (-NO2) or a methyl group (-CH3) at various positions on the benzoxazole ring has been shown to modulate the antimicrobial activity of related benzoxazole-2-thiol derivatives. researchgate.net Halogenation, such as the introduction of chlorine (-Cl) or fluorine (-F), can enhance membrane permeability and binding affinity due to favorable hydrophobic and electronic interactions. nih.gov

The impact of these modifications is often dependent on the specific biological target. For example, in one study on benzoxazolylalanine derivatives, adding a bromine atom at position 7 of the benzoxazole ring resulted in an increase in antifungal activity. nih.gov

Table 1: Representative SAR of Benzoxazole Ring Modifications Note: This table illustrates general principles of SAR on the benzoxazole scaffold based on related compounds, as specific data for this compound derivatives is not extensively available.

| Compound | Modification on Benzoxazole Ring (R) | Observed Activity Trend |

|---|---|---|

| Parent | 5-(1-Adamantyl) | Baseline Activity |

| Derivative 1a | 5-(1-Adamantyl)-7-Bromo | Potential for Increased Activity nih.gov |

| Derivative 1b | 5-(1-Adamantyl)-6-Nitro | Activity may be enhanced or reduced researchgate.net |

| Derivative 1c | 5-(1-Adamantyl)-6-Methyl | Generally enhances lipophilicity nih.gov |

| Derivative 1d | 5-(1-Adamantyl)-6,7-Dichloro | Potential for enhanced binding nih.gov |

Variations in the Adamantyl Moiety and its Impact on Activity

The adamantyl group is a bulky, lipophilic, and rigid three-dimensional structure that is often incorporated into drug candidates to enhance their affinity for binding sites and improve their pharmacokinetic profiles. rsc.org Its cage-like structure provides a stable anchor for interacting with hydrophobic pockets in target proteins.

Variations in the adamantyl moiety itself, while less common than modifying other parts of the molecule, can be explored. This could involve substitution on the adamantane (B196018) cage or replacing the 1-adamantyl group with a 2-adamantyl group to alter the geometry of the molecule. Introducing substituents like hydroxyl (-OH) or amino (-NH2) groups onto the adamantane structure could introduce new hydrogen bonding opportunities and alter the compound's solubility and metabolic stability. The primary role of the adamantyl group is to provide a significant hydrophobic substructure which can promote permeability and provide steric stability to the molecule. researchgate.net

In broader studies of adamantane-containing compounds, the lipophilic nature of the adamantane fragment has been shown to be crucial for their biological activity, including antiviral properties. nih.govresearchgate.net

Table 2: Impact of Adamantyl Moiety Variations on Activity Note: This table is illustrative of potential modifications to the adamantyl group and their predicted impact based on general medicinal chemistry principles.

| Compound | Adamantyl Moiety Variation | Predicted Impact on Activity |

|---|---|---|

| Parent | 1-Adamantyl | Baseline lipophilicity and steric bulk |

| Derivative 2a | 2-Adamantyl | Altered spatial orientation, may decrease activity |

| Derivative 2b | 3-Hydroxy-1-adamantyl | Increased polarity, potential for H-bonding |

| Derivative 2c | 3-Amino-1-adamantyl | Introduction of a basic center, altered solubility |

| Derivative 2d | Rimantadine analogue (α-methyl) | May alter binding affinity and specificity researchgate.net |

Modifications of the Thiol Group and Bioisosteric Replacements

The thiol (-SH) group at the 2-position of the benzoxazole ring is a key functional group. It can act as a hydrogen bond donor and acceptor, and its acidic nature allows it to exist as a thiolate anion at physiological pH, which can be crucial for binding to metalloenzymes or forming ionic interactions. The thiol group can also undergo tautomerization to a thione form. isres.org

Modifications often involve alkylation or acylation to form thioethers and thioesters, respectively. These modifications eliminate the acidic proton and increase lipophilicity, which can significantly affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile and its binding mode.

Bioisosteric replacement is a common strategy to improve potency or pharmacokinetic properties. The thiol group can be replaced with other groups that have similar steric and electronic properties. Common bioisosteres for a thiol/thione group include:

Thiadiazole ring: Heterocyclic rings like 1,3,4-thiadiazole (B1197879) can mimic some of the structural features of the thiol group and have been successfully used to create potent biologically active compounds. isres.orgnih.govmdpi.com

Oxadiazole or Triazole rings: These heterocycles can also serve as replacements, offering different hydrogen bonding capabilities and metabolic stability. researchgate.net

Sulfonamides: The thiol group can be oxidized and converted into a sulfonamide, which introduces a strong hydrogen-bond-donating group. nih.gov

Table 3: Bioisosteric Replacements for the Thiol Group Note: This table presents common bioisosteric replacements for a thiol group and their general effects on molecular properties.

| Original Group | Bioisosteric Replacement | Rationale and Potential Impact |

|---|---|---|

| -SH (Thiol) | -S-CH₃ (Thioether) | Removes acidic proton, increases lipophilicity |

| -SH (Thiol) | -OH (Hydroxyl) | Similar size, but different H-bonding and acidity |

| -SH (Thiol) | -NH₂ (Amino) | Introduces a basic center, alters H-bonding |

| -SH (Thiol) | 1,3,4-Thiadiazole | Introduces a heterocyclic scaffold, may improve metabolic stability nih.gov |

| -SH (Thiol) | 1,3,4-Oxadiazole | Similar to thiadiazole but with different electronic properties researchgate.net |

Investigation of Stereochemical Influences on Molecular Interactions

Stereochemistry can play a pivotal role in the biological activity of chiral compounds. mdpi.com While the parent compound, this compound, is achiral, the introduction of chiral centers through modification can lead to stereoisomers with potentially different biological activities.

For example, if a substituent introduced on the adamantyl ring or on a group attached to the thiol creates a chiral center, the resulting enantiomers or diastereomers may exhibit different binding affinities for their biological target. This is because biological macromolecules, such as enzymes and receptors, are chiral and will interact differently with each stereoisomer. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other may fit poorly or not at all. mdpi.com Studies on other chiral molecules have demonstrated that stereochemistry can significantly affect uptake, metabolism, and target binding. mdpi.com Therefore, if chiral derivatives are synthesized, their separation and individual biological evaluation are essential steps in SAR studies.

Development of Pharmacophore Models for Rational Design

A pharmacophore model is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and elicit a response. The development of a pharmacophore model for this compound derivatives is a key step in rational drug design. nih.gov

Based on the SAR data from the modifications described above, a hypothetical pharmacophore model can be constructed. This model would likely include:

A hydrophobic feature corresponding to the bulky adamantyl group.

An aromatic feature representing the benzoxazole ring system.

One or more hydrogen bond acceptor/donor features from the heteroatoms in the benzoxazole ring and the thiol group.

Computational tools can be used to generate and validate these models using a set of active and inactive compounds. nih.gov Once a reliable pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new potential hits with diverse chemical scaffolds. It also guides the design of new derivatives by highlighting the key interaction points and the spatial constraints of the binding site, allowing for more focused and efficient lead optimization. nih.gov

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| 2-amino-5-nitrophenol |

| potassium ethylxanthate |

Advanced Applications and Future Research Directions

Chemical Biology Probes Derived from 5-(1-Adamantyl)-1,3-benzoxazole-2-thiol

The development of chemical probes for visualizing and detecting biological molecules in living systems is a cornerstone of chemical biology. The this compound scaffold integrates three key features that make it an excellent candidate for designing novel chemical probes.

Firstly, the benzoxazole (B165842) core is a well-established fluorophore. Benzoxazole and its derivatives exhibit promising photoluminescent properties, including intense emission and enhanced fluorescence upon binding to biological targets such as DNA. periodikos.com.br This intrinsic fluorescence provides a foundation for a "turn-on" or "turn-off" signaling mechanism. periodikos.com.br For instance, functionalized benzoxazoles have been successfully developed as fluorescent probes for detecting metal ions and biothiols. rsc.orgnih.gov

Secondly, the thiol (-SH) group is a highly versatile functional handle. It is strongly nucleophilic and can react selectively with various electrophilic groups, making it an ideal target for probe design. nih.gov Numerous fluorescent probes have been engineered to detect crucial biological thiols like cysteine, homocysteine, and glutathione (B108866), which are implicated in various cellular functions and disease states. nih.govrsc.orgacs.org The thiol group on the adamantyl-benzoxazole scaffold could itself be a target for such probes or be modified to create a probe that reports on its local microenvironment.

Finally, the adamantane (B196018) moiety offers unique physicochemical properties. Its pronounced lipophilicity and rigid structure can be used to modulate the probe's solubility and permeability across cell membranes. nih.govnih.gov Furthermore, the adamantyl group can act as a bulky anchoring group to enhance binding affinity and selectivity for specific protein cavities or host molecules, a strategy that has been employed in developing covalent probes for cannabinoid receptors. nih.gov The combination of these features suggests that derivatives of this compound could be engineered into sophisticated probes for bioimaging and sensing applications. acs.orgnih.gov

| Feature | Role in Chemical Probes | Relevant Compounds/Scaffolds |

| Benzoxazole Core | Intrinsic fluorophore, signaling unit | Oxazole (B20620) yellow, Rhodamine-benzoxazole conjugates periodikos.com.brrsc.org |

| Thiol Group | Reactive handle for conjugation, target for detection | Fluorescein-based thiol probes, Naphthalimide-based probes nih.gov |

| Adamantyl Group | Lipophilic anchor, steric modulator | Adamantane-dioxetane chemiluminescent probes, Adamantyl cannabinoid probes nih.govnih.gov |

Potential in Materials Science as Functional Monomers or Ligands

In materials science, there is a continuous demand for monomers that can impart unique properties such as high thermal stability, processability, and specific functionalities to polymers. This compound is a promising candidate for use as both a functional monomer and a specialized ligand for surface modification.

The adamantane cage is known for its exceptional rigidity and thermal stability. wikipedia.org Incorporating adamantane moieties into polymer backbones or side chains has been shown to significantly improve the glass transition temperature (Tg), thermal degradation temperature, and resistance to hydrolysis and oxidation of materials like polyesters and polyimides. researchgate.netresearchgate.net The benzoxazole ring system is also a component of high-performance polymers known for their thermal resilience.

The thiol group provides a reactive site for polymerization via "click chemistry," particularly through the highly efficient thiol-ene reaction. wikipedia.org This radical-mediated reaction proceeds rapidly under mild conditions to form stable thioether linkages, making it ideal for creating polymer networks, surface patterning, and dendrimer synthesis. wikipedia.orgresearchgate.netrsc.org Therefore, this compound could be used as a monomer in thiol-ene polymerizations, leading to polythioethers where the adamantyl and benzoxazole groups are pendantly attached, potentially creating materials with high thermal stability and unique optical properties. nih.gov

As a ligand, the molecule could be grafted onto surfaces to alter their properties, or it could be used to form coordination polymers and metal-organic frameworks, with the N,S-donating sites of the benzoxazole-thiol moiety coordinating to metal centers.

Exploration of this compound as a Catalyst or Ligand in Organic Transformations

The design of ligands is crucial for controlling the activity and selectivity of metal catalysts in organic synthesis. The structure of this compound suggests its potential as a highly effective ligand. The benzoxazole-2-thiol moiety is an ambidentate N,S-ligand capable of coordinating with transition metals through the exocyclic sulfur atom and a ring nitrogen atom. nih.govresearchgate.net This chelation can form stable metallacycles, which are central to many catalytic processes. Indeed, benzoxazole-containing ligands have been employed in the development of metal catalysts, and benzoxazole-2-thiols have recently been used in asymmetric 1,2-alkoxy-sulfenylation reactions catalyzed by chiral vanadyl complexes. mdpi.comacs.org

The key innovation of this scaffold lies in the placement of the adamantyl group. In ligand design, adamantyl groups are prized for providing immense steric bulk and strong electron-donating effects. researchgate.net Phosphine ligands bearing adamantyl groups, for example, generate exceptionally active and stable palladium catalysts for cross-coupling reactions. researchgate.netprinceton.edu The steric hindrance imposed by the bulky group can create a specific coordination environment around the metal center, influencing substrate approach and enhancing stereoselectivity. rsc.org In the context of this compound, the adamantyl group at the 5-position would project its bulk away from the coordination site, potentially influencing the catalytic pocket and improving the catalyst's stability and turnover number.

| Ligand Component | Function in Catalysis | Example Application |

| Benzoxazole-thiol | N,S-bidentate chelation site | Vanadyl-catalyzed asymmetric sulfenylation acs.org |

| Adamantyl Group | Provides steric bulk, enhances stability, electron-donating | Tri(1-adamantyl)phosphine in Pd-catalyzed cross-coupling researchgate.netprinceton.edu |

Emerging Research Areas for Adamantyl-Benzoxazole-Thiol Scaffolds

The fusion of the adamantane, benzoxazole, and thiol moieties into a single scaffold opens up several emerging research avenues, primarily in medicinal chemistry and supramolecular science. This "molecular hybridization" approach combines pharmacophores with known biological activities to create new chemical entities with potentially synergistic or novel therapeutic effects.

Adamantane derivatives are already established in clinical practice as antiviral and neurological drugs, while benzoxazole-containing compounds are widely investigated for their antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netmdpi.comsapub.orgmdpi.com The combination of these two scaffolds could lead to the development of new therapeutic agents with enhanced potency or novel mechanisms of action.

Furthermore, the adamantyl group is a classic guest molecule in host-guest chemistry, forming highly stable inclusion complexes with cyclodextrins. nih.gov This interaction can be exploited to improve drug solubility, create targeted drug delivery systems, or construct "smart" materials that respond to specific molecular recognition events. nih.govresearchgate.net The adamantyl-benzoxazole-thiol scaffold could thus serve as a building block for complex supramolecular assemblies or nanoscale frameworks. researchgate.netresearchgate.net

Computational Design and Synthesis of Next-Generation Analogues for Mechanistic Probing

Future development of analogues based on the this compound scaffold will be significantly accelerated by computational chemistry. patsnap.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are powerful tools for rational drug design. patsnap.comrsc.orgnih.govijpsdronline.com These methods have been extensively applied to both benzoxazole and adamantane derivatives to understand their interactions with biological targets and to guide the design of more potent compounds. mdpi.comrsc.orgnih.gov

For the adamantyl-benzoxazole-thiol scaffold, computational studies could be employed to:

Identify Potential Biological Targets: Docking simulations can screen the compound against libraries of protein structures to identify potential binding partners.

Optimize Binding Affinity: MD and free energy calculations can elucidate the key interactions between the scaffold and a target protein, such as the VEGFR-2 kinase, a known target for some benzoxazole inhibitors. rsc.orghep.com.cn This knowledge can guide synthetic efforts to modify the scaffold for improved potency.

Predict Pharmacokinetic Properties: QSAR models can predict properties like absorption, distribution, metabolism, and excretion (ADME), helping to prioritize analogues with better drug-like characteristics. ijpsdronline.com

Guided by these computational insights, synthetic chemists can devise strategies to create next-generation analogues. The thiol group serves as a convenient point for modification, allowing for the synthesis of a library of S-substituted derivatives to probe interactions within a target's binding site. Additionally, substituents can be introduced on the benzoxazole ring or the adamantane cage to fine-tune steric and electronic properties, leading to the development of highly optimized molecules for specific biological or material science applications. nih.gov

Q & A

Q. Key Steps :

- Hydrazide formation with adamantane-1-carboxylic acid.

- Cyclization in alkaline medium (e.g., KOH/EtOH).

- Recrystallization from n-butanol or isopropanol.

Which analytical techniques are critical for confirming the structure of this compound?

A combination of elemental analysis , 1H NMR , and IR spectroscopy is essential. For example:

- 1H NMR : Peaks corresponding to adamantyl protons (δ 1.4–2.0 ppm) and benzoxazole-thiol protons (δ 7.0–7.8 ppm) .

- IR : Stretching vibrations for C=S (∼1267 cm⁻¹) and C-N (∼1604 cm⁻¹) .

Chromatography-mass spectrometry (GC-MS or LC-MS) provides molecular ion confirmation (e.g., m/z 356.2 for C₁₉H₂₁N₂OS) .

How can researchers assess the compound’s solubility and stability for in vitro assays?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃). Stability tests should include:

- Thermogravimetric analysis (TGA) to determine decomposition points (e.g., melting points ~485–486 K) .

- UV-Vis spectroscopy under varying pH (2–12) to monitor thiol group reactivity.

Store in inert atmospheres (N₂/Ar) at −20°C to prevent oxidation .

Advanced Research Questions

How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) reveals spatial arrangements. For adamantyl-benzoxazole derivatives:

- Space group : Triclinic P1 with two independent molecules per unit cell.

- Hydrogen bonding : Intermolecular N–H⋯N bonds (2.8–3.0 Å) stabilize dimers.

- Dihedral angles : Adamantyl groups adopt gauche conformations (N–C–C–C angles ≈ −100°) relative to the benzoxazole core .

Use software like Mercury or Olex2 to model non-covalent interactions (e.g., S⋯S contacts at 3.62 Å) .

What strategies address contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., antihypoxic vs. neuroprotective effects) may arise from assay conditions. Mitigation steps:

- Dose standardization : Use 1/10 LD₅₀ (e.g., 100 mg/kg in rodent models) to ensure comparability .

- Control benchmarking : Include reference compounds (e.g., Mexidol for antihypoxic assays).

- Meta-analysis : Cross-validate findings via databases (PubMed, Scopus) using keywords like "adamantyl benzoxazole thiol + bioactivity" .

How can computational modeling predict structure-activity relationships (SAR)?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize molecular geometry and electronic properties:

- HOMO-LUMO gaps : Correlate with redox stability (e.g., ΔE ≈ 4.2 eV for adamantyl derivatives).

- Molecular docking : Target enzymes like cyclooxygenase-2 (COX-2) to predict binding affinities (AutoDock Vina).

Validate predictions with experimental IC₅₀ values from enzyme inhibition assays .

Methodological Challenges

How to troubleshoot low yields in adamantyl-functionalized benzoxazole synthesis?

Common issues and solutions:

- Impure precursors : Purify adamantane-1-carboxylic acid hydrazide via column chromatography (silica gel, hexane/EtOAc).

- Side reactions : Use anhydrous solvents (e.g., CHCl₃) and inert atmospheres to suppress hydrolysis.

- Cyclization bottlenecks : Optimize reaction time (6–12 hours) and temperature (70–80°C) .

What advanced techniques characterize non-covalent interactions in adamantyl derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.